N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Description
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide is a piperidine derivative characterized by a 6-oxo group, a cyclohexyl substituent at position 1, a phenyl group at position 2, and a carboxamide moiety at position 3 bearing a 4-chlorophenylmethyl side chain.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O2/c26-20-13-11-18(12-14-20)17-27-25(30)22-15-16-23(29)28(21-9-5-2-6-10-21)24(22)19-7-3-1-4-8-19/h1,3-4,7-8,11-14,21-22,24H,2,5-6,9-10,15-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHNSJUGPUFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137911 | |
| Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-06-5 | |
| Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, using a chlorophenyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in studying biological pathways and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Impact :
- The target’s cyclohexyl group introduces steric bulk, which may reduce off-target interactions compared to BD 1008’s pyrrolidinyl/dimethylamino groups.
Azetidine-Based Analogues
Azetidine derivatives, such as those in (e.g., N-{1-[bis-(4-chlorophenyl)methyl]azetidin-3-yl}-N-quinol-6-yl-methylsulphonamide), feature a smaller, strained four-membered ring.
Functional Group Contrast :
- The sulfonamide group in azetidine analogues offers stronger hydrogen-bonding acidity than the target’s carboxamide, possibly altering binding kinetics .
Functional Group Variations
- Carboxamide vs. Sulfonamide : The target’s carboxamide is less acidic than sulfonamides (e.g., ), which may reduce ionic interactions but improve metabolic stability.
- Ester vs. Oxo Groups : (+)-MR200’s ester group is hydrolytically unstable compared to the target’s 6-oxo moiety, suggesting better in vivo longevity for the latter .
Data Tables
Table 1: Structural Comparison of Piperidine and Azetidine Derivatives
Research Findings and Implications
- Lipophilicity : The cyclohexyl group (target) may increase logP compared to BD 1008’s dichlorophenyl group, balancing brain penetration and solubility.
- Selectivity: Mono-chlorophenyl substitution (target) vs. dichloro (BD 1008) could reduce off-target binding to non-CNS receptors .
- Metabolic Stability : The 6-oxo group may resist oxidation better than (+)-MR200’s ester, enhancing half-life .
Biological Activity
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide, also known by its CAS number 439111-06-5, is a complex organic compound that incorporates a piperidine ring, a cyclohexyl group, and a chlorophenyl group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 424.96 g/mol. The structural features of this compound contribute to its biological activity, making it a subject of interest for further research.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Potential Mechanisms:
- Receptor Binding: The compound may bind to specific receptors, influencing signal transduction pathways.
- Enzyme Inhibition: It may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Research Findings
Recent studies have explored the biological activities of similar compounds and their derivatives, highlighting the potential of piperidine-based structures in pharmacology.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity: A study evaluating various synthesized compounds showed that those with structural similarities to this compound exhibited significant antibacterial effects against specific strains. This suggests that modifications in the piperidine nucleus can enhance antibacterial properties.
- Enzyme Inhibition Studies: In vitro studies demonstrated that compounds with similar piperidine structures effectively inhibited acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
- Anticancer Properties: Research on piperidine derivatives has indicated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could share these properties.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups compared to other piperidine derivatives. Similar compounds often lack the chlorophenyl moiety, which may enhance lipophilicity and receptor binding affinity.
Table 2: Comparison with Related Piperidine Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Other Piperidine Derivative A | Lacks chlorophenyl group | Limited antibacterial activity |
| Other Piperidine Derivative B | Contains different substituents | Moderate neuroprotective effects |
| N-[ChloroPhenylMethyl]Cyclohexane | Unique chlorophenyl attachment | Enhanced antibacterial and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
